[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
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Description
[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine is a useful research compound. Its molecular formula is C16H25ClN2O4S and its molecular weight is 376.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is 376.1223562 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cognitive Enhancement Properties
Research has identified compounds related to 5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide with potential cognitive enhancing properties. For instance, SB-399885, a selective 5-HT6 receptor antagonist, demonstrated significant improvements in cognitive functions, such as memory and learning in aged rats, indicating its potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial and Antifungal Activities
Sulfonamide compounds bearing the 1,3,4-oxadiazole moiety, structurally similar to the chemical , have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including both chiral and achiral variants, displayed in vitro activity against various pathogens, suggesting their potential in developing new antimicrobial agents (Zareef et al., 2007).
Herbicide Metabolism and Selectivity
Research into the metabolism of chlorsulfuron, a compound with structural similarities to 5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, has provided insights into the biological basis for the selectivity of new herbicides for cereals. Tolerant plants like wheat and barley can rapidly metabolize such compounds to inactive products, highlighting a critical factor in the selective action of these herbicides (Sweetser et al., 1982).
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for their potential in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for the treatment of cancer through PDT mechanisms (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Studies on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown significant inhibitory activity against human carbonic anhydrase isoforms, including those associated with tumor development and metastasis. These findings suggest the potential therapeutic applications of such compounds in cancer treatment (Lolak et al., 2019).
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O4S/c1-3-23-15-11-13(2)14(17)12-16(15)24(20,21)18-5-4-6-19-7-9-22-10-8-19/h11-12,18H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHLPELGMLYNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.